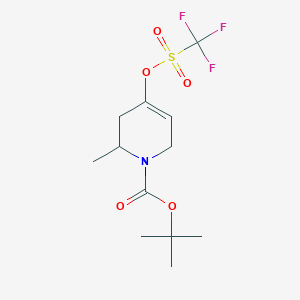
MFCD32068041
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD32068041 is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural features and reactivity, making it a valuable intermediate in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32068041 typically involves multiple steps. One common method includes the esterification of 2-methyl-4-{[(trifluoromethyl)sulfonyl]oxy}-3,6-dihydro-1(2H)-pyridinecarboxylic acid with 1,1-dimethylethyl alcohol under acidic conditions . The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD32068041 undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Oxidation Reactions: Oxidative conditions can lead to the formation of oxidized products with different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while reduction with LiAlH4 can produce an alcohol.
Applications De Recherche Scientifique
MFCD32068041 has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of MFCD32068041 involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group is known to enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 6-methyl-4-{[(trifluoromethyl)sulfonyl]oxy}-5,6-dihydropyridine-1(2H)-carboxylate
- Benzyl 4-{[(trifluoromethyl)sulfonyl]oxy}-5,6-dihydropyridine-1(2H)-carboxylate
Uniqueness
MFCD32068041 stands out due to its unique combination of the trifluoromethylsulfonyl group and the pyridinecarboxylate structure. This combination imparts distinct reactivity and stability, making it a valuable compound for various synthetic applications.
Propriétés
Formule moléculaire |
C12H18F3NO5S |
|---|---|
Poids moléculaire |
345.34 g/mol |
Nom IUPAC |
tert-butyl 2-methyl-4-(trifluoromethylsulfonyloxy)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C12H18F3NO5S/c1-8-7-9(21-22(18,19)12(13,14)15)5-6-16(8)10(17)20-11(2,3)4/h5,8H,6-7H2,1-4H3 |
Clé InChI |
COWVSHYGRCIMEK-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=CCN1C(=O)OC(C)(C)C)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



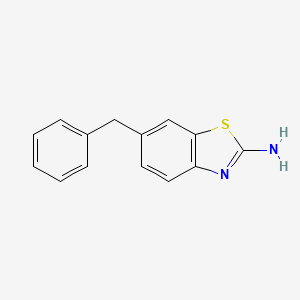
![2-But-3-ynyl-4-fluoro-benzo[d]thiazole](/img/structure/B8550330.png)

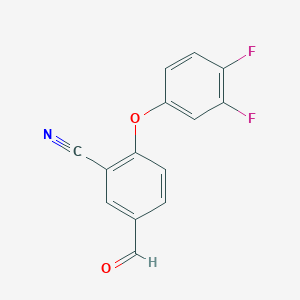


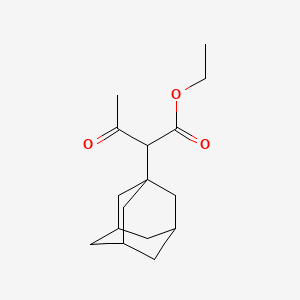
![2-[4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropan-1-ol](/img/structure/B8550366.png)
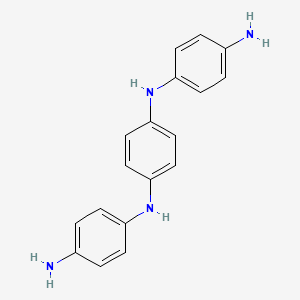

silane](/img/structure/B8550395.png)
![Benzo[b]thiophene-2-carboxamide,3-amino-4-(cyclopentylmethoxy)-6-[2-[(methylsulfonyl)amino]ethyl]-](/img/structure/B8550400.png)
![1-(Benzo[b]thiophen-3-yl)-3-chloropropan-2-one](/img/structure/B8550415.png)
